tert-butyl 2H-azirine-3-carboxylate
Description
Significance of 2H-Azirines as Highly Strained Heterocycles in Synthetic Chemistry
2H-Azirines are three-membered nitrogen-containing heterocycles characterized by a carbon-nitrogen double bond within the ring. wikipedia.org This arrangement results in significant ring strain, estimated to be between 44.6 and 48 kcal/mol, rendering them highly reactive molecules. chemrxiv.org The inherent strain energy of the 2H-azirine ring is a key driver for its diverse reactivity, as ring-opening reactions are often energetically favorable. skbu.ac.in This high reactivity, coupled with the presence of a C=N π-bond and a nitrogen lone pair, allows 2H-azirines to participate in a wide array of chemical transformations. nih.gov
The stability of 2H-azirines can be influenced by the substituents on the ring. While the parent 2H-azirine is isolable, the introduction of an electron-withdrawing group, such as a carboxylate at the 3-position, enhances the electrophilicity of the C=N bond and modulates the compound's stability and reactivity. researchgate.net This substitution pattern is crucial for the synthetic utility of this class of compounds.
Role of 2H-Azirine-3-Carboxylates as Activated Synthons: Dienophiles, Dipolarophiles, and Precursors to Reactive Intermediates
The presence of a carboxylate group at the 3-position of the 2H-azirine ring significantly activates the molecule for various cycloaddition reactions and as a precursor to reactive intermediates.
Dienophiles and Dipolarophiles: 2H-Azirine-3-carboxylates have proven to be effective aza-dienophiles in Diels-Alder reactions. nih.gov While simple 2H-azirines are generally poor dienophiles, reacting only with highly reactive dienes, the carboxylate-substituted analogues exhibit enhanced reactivity. nih.govresearchgate.net They readily react with a variety of dienes to produce bicyclic and tricyclic aziridines, often with high regio- and stereoselectivity. nih.govrsc.org These reactions typically proceed via an endo addition of the azirine to the diene. nih.gov Furthermore, photolysis of azirines can generate nitrile ylides, which are 1,3-dipoles that can be trapped by various dipolarophiles to form heterocyclic compounds like pyrrolines. wikipedia.org
Precursors to Reactive Intermediates: 2H-Azirines serve as valuable precursors to highly reactive intermediates, most notably vinyl nitrenes and nitrile ylides. wikipedia.orgresearchgate.net Thermal or photochemical ring-opening of 2H-azirines can lead to the formation of these transient species, which can then undergo a variety of subsequent reactions. For instance, photolysis of azirines below 300 nm is an efficient method for generating nitrile ylides. wikipedia.org These intermediates are crucial in the synthesis of various nitrogen-containing heterocycles. Recent research has also explored the generation of aza-allenyl diradicals from 2H-azirines through energy transfer catalysis, further expanding their synthetic utility. acs.org
Historical Context and Evolution of Research on 2H-Azirine-3-Carboxylates
Research into 2H-azirine chemistry has evolved significantly over the years. Early investigations focused on the fundamental reactivity of these strained rings. The first naturally occurring antibiotic containing an azirine ring, Azirinomycin, was isolated in 1971, sparking further interest in this class of compounds. skbu.ac.in
A key development in the field was the discovery that 2H-azirine-3-carboxylates are effective dienophiles. nih.gov This finding, pioneered by Gilchrist and coworkers, opened up new avenues for the synthesis of complex nitrogen-containing molecules. nih.gov Subsequent research has focused on developing asymmetric syntheses of these compounds and exploring their applications in the construction of enantiomerically pure products. nih.govnih.gov For example, the dehydrochlorination of methyl 2-chloroaziridine-2-carboxylates has been used to generate enantiopure 2-substituted 2H-azirine-3-carboxylates. nih.govnih.gov
Modern synthetic methods for preparing 2H-azirines include the thermolysis of vinyl azides, the oxidation of the corresponding aziridines, and the Neber rearrangement. wikipedia.org More recent advancements include transition-metal-catalyzed reactions and photoredox catalysis to generate and functionalize 2H-azirines under mild conditions. organic-chemistry.orgresearchgate.net The development of methods for the in situ generation of 2H-azirines from stable precursors has also been a significant step forward, avoiding the need to handle these highly reactive species directly. acs.org
Table 1: Key Synthetic Methods for 2H-Azirines
| Method | Description | Reference |
| Thermolysis of Vinyl Azides | Heating of vinyl azides leads to the formation of a nitrene intermediate, which then cyclizes to form the 2H-azirine. | wikipedia.org |
| Oxidation of Aziridines | The corresponding saturated aziridine (B145994) can be oxidized to yield the 2H-azirine. | wikipedia.org |
| Neber Rearrangement | A base-catalyzed rearrangement of O-sulfonyloximes to form α-amino ketones, which can proceed through a 2H-azirine intermediate. | wikipedia.org |
| Photolysis of Isoxazoles | UV irradiation of isoxazoles can cause ring contraction to form 2H-azirines. | wikipedia.org |
| Dehydrochlorination of 2-Chloroaziridine-2-carboxylates | Elimination of HCl from a 2-chloroaziridine-2-carboxylate precursor generates the corresponding 2H-azirine-3-carboxylate. | nih.govnih.gov |
Table 2: Reactivity of 2H-Azirine-3-Carboxylates
| Reaction Type | Description | Products | Reference |
| Aza Diels-Alder | [4+2] cycloaddition with dienes. | Bicyclic and tricyclic aziridines. | nih.govresearchgate.net |
| 1,3-Dipolar Cycloaddition | Generation of a nitrile ylide followed by reaction with a dipolarophile. | Pyrrolines and other heterocycles. | wikipedia.org |
| Nucleophilic Addition | Reaction with various nucleophiles (e.g., thiols, amines). | Functionalized aziridines or ring-opened products. | researchgate.netcapes.gov.br |
| Precursor to Vinyl Nitrenes | Thermal or photochemical ring opening. | Can be trapped to form various nitrogen heterocycles. | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
215181-17-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
tert-butyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-4-8-5/h4H2,1-3H3 |
InChI Key |
ATIZUBVHCAPGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC1 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Pathways of Tert Butyl 2h Azirine 3 Carboxylate
Cycloaddition Reactions
Tert-butyl 2H-azirine-3-carboxylate readily participates in various cycloaddition reactions, most notably the Diels-Alder reaction, providing access to a range of nitrogen-containing heterocyclic compounds.
Diels-Alder Reactions
The C=N double bond of this compound is activated by the adjacent ester group, rendering it an effective aza-dienophile in [4+2] cycloaddition reactions with conjugated dienes. researchgate.net This reactivity is a consequence of the combined effects of ring strain and the electron-withdrawing nature of the substituent. researchgate.net
This compound has been shown to react with a variety of conjugated dienes, including both cyclic and acyclic systems. researchgate.net For instance, it reacts with cyclopentadiene (B3395910) and 2,3-dimethylbutadiene at room temperature to yield the corresponding cycloadducts. researchgate.netumich.edu The simple azirine ester is a good dienophile, although its instability requires that Diels-Alder reactions be carried out in solution immediately after its generation. umich.edu
The reactivity of 2H-azirines as dienophiles is significantly enhanced by the presence of an electron-withdrawing group, such as an alkoxycarbonyl group, on the C=N bond. researchgate.net This activation allows for reactions with a wide array of dienes under mild conditions. researchgate.net For example, benzyl (B1604629) 2H-azirine-3-carboxylate, a related compound, readily undergoes cycloaddition with several cyclic and acyclic conjugated dienes at room temperature. researchgate.net
The Diels-Alder reactions of this compound and related alkyl 2H-azirine-3-carboxylates exhibit high levels of regio- and stereoselectivity.
A consistent feature of the Diels-Alder reactions involving alkyl 2H-azirine-3-carboxylates is the strong preference for the endo-cycloaddition mode with respect to the three-membered ring. researchgate.netelectronicsandbooks.com This stereochemical outcome has been confirmed by X-ray crystal structures of several adducts. researchgate.net The endo product is generally favored under kinetic control, likely due to stabilizing secondary orbital interactions in the transition state. youtube.commasterorganicchemistry.com However, in some cases, the initially formed endo adduct can isomerize to the more thermodynamically stable exo isomer upon heating. rsc.orgcapes.gov.br For example, the reaction of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate with 1,3-diphenylisobenzofuran (B146845) yields both endo and exo adducts, with the endo isomer converting to the exo isomer upon heating. rsc.orgcapes.gov.br
The table below summarizes the stereochemical outcome of the Diels-Alder reaction between a chiral azirine ester and various dienes, highlighting the consistent endo-selectivity.
| Diene | Product(s) | Stereoselectivity |
| Cyclopentadiene | Bicyclic aziridine (B145994) | endo addition |
| 2,3-Dimethylbutadiene | Bicyclic aziridine | endo addition |
| trans-Piperylene | Bicyclic aziridine | endo addition |
Data compiled from studies on related chiral azirine esters which exhibit similar reactivity.
Both steric and electronic factors play a crucial role in determining the selectivity of these cycloaddition reactions. The regioselectivity is governed by the electronic properties of the diene and the dienophile. In reactions with unsymmetrical dienes, the more nucleophilic terminus of the diene typically combines with the carbon atom of the C=N bond of the azirine. researchgate.net For example, the reaction with 1-acetoxybutadiene results in a single regioisomer. researchgate.net However, isoprene (B109036) has been observed to give a mixture of regioisomers, indicating that steric hindrance can also influence the outcome. researchgate.net
The ambident nature of some dienes can lead to the formation of multiple constitutional isomers. mdpi.com The electronic nature of the substituents on both the diene and the dienophile dictates the reaction rate and the distribution of products. mdpi.com
The use of chiral auxiliaries on the azirine ring has been explored to induce diastereoselectivity in Diels-Alder reactions. electronicsandbooks.com For instance, an enantiopure azirine bearing a chiral auxiliary has been shown to undergo diastereoselective reactions with dienes, leading to the formation of substituted bi- and tricyclic tetrahydropyridines with high yield and stereoselectivity, particularly in the presence of a Lewis acid. researchgate.net
However, the degree of diastereoselectivity can be modest in some cases. The reaction of a chiral azirine ester derived from (1R)-isoborneol-10-sulfonamide with cyclopentadiene showed low diastereoselectivity. electronicsandbooks.com This was attributed to the relatively small energy difference between the two minimum energy conformations of the azirine, allowing for attack of the diene from both the si and re faces. electronicsandbooks.com
The table below illustrates the diastereoselectivity observed in the Diels-Alder reaction of a chiral azirine ester with cyclopentadiene.
| Chiral Auxiliary | Diastereomeric Ratio |
| (1R)-isoborneol-10-sulfonamide | Low (nearly 1:1) |
This data highlights the challenges in achieving high diastereoselectivity without the influence of a catalyst.
Diastereoselective Diels-Alder Reactions
Reactions with Chiral Dienes
The reaction of chiral 2H-azirine-3-carboxamides with cyclopentadiene has been explored. For instance, an azirine amide derived from bis[(S)-1-phenylethyl]amine was reacted with cyclopentadiene. This reaction, however, showed no diastereoselectivity, resulting in a 1:1 mixture of diastereomeric cycloadducts. umich.edu This suggests that the chirality on the amide side chain, even with a C2 axis of symmetry, may not be sufficient to induce facial selectivity in the Diels-Alder reaction with this particular diene. umich.edu
Utilization of Chiral Esters on the Azirine-3-Carboxylate
The use of chiral auxiliaries attached to the ester group of the azirine-3-carboxylate has been investigated as a strategy for asymmetric induction in Diels-Alder reactions. Diastereoselective reactions have been achieved with enantiopure azirines bearing a chiral auxiliary, leading to substituted bi- and tricyclic tetrahydropyridines in high yield and stereoselectivity, particularly under Lewis acid catalysis. nih.govresearchgate.net While a previously prepared chiral azirine ester showed limited diastereoselectivity in its Diels-Alder reactions, the development of new chiral auxiliaries remains a viable approach for controlling stereochemistry. umich.eduresearchgate.net
Enantioselective Diels-Alder Reactions
Enantioselective Diels-Alder reactions of 2H-azirines serve as a powerful tool for the synthesis of chiral nitrogen-containing heterocycles. nih.govresearchgate.net These reactions can be catalyzed by various methods to achieve high levels of enantioselectivity.
Lewis Acid-Catalyzed Approaches with Chiral Inductors (e.g., BINOL)
Chiral Lewis acid complexes have been employed to catalyze the enantioselective [4+2] cycloaddition of 2H-azirine carboxylates with dienes. nih.govresearchgate.net For instance, the reaction of benzyl 2H-azirine-3-carboxylate with cyclopentadiene has been studied using various chiral Lewis acid complexes. nih.govresearchgate.net While these reactions have provided the corresponding tetrahydropyridines, the yields and enantioselectivities have been reported as moderate to low in some cases. nih.govresearchgate.net Research has also explored the use of self-assembled complexes of BINOL with magnesium and zinc for the asymmetric Diels-Alder reaction of this compound. uminho.pt N-Triflylphosphoramides derived from BINOL are highly acidic and effective Brønsted acids that have been applied in asymmetric Diels-Alder reactions. mdpi.com
Reactions with Chiral Dienes (e.g., 1-glucosyl-1,3-butadienes, d-Erythrose (B157929) 1,3-Butadienes)
The use of chiral dienes provides an alternative strategy for achieving enantioselectivity in Diels-Alder reactions with 2H-azirines. While specific examples involving 1-glucosyl-1,3-butadienes and d-erythrose 1,3-butadienes with this compound are not detailed in the provided search results, the general principle of using chiral dienes to control the stereochemical outcome of cycloaddition reactions is well-established. nih.gov
Cycloadditions with Specific Diene Classes (e.g., Cyclopentadiene, Furans, Butadienes)
2H-azirine-3-carboxylates readily participate in Diels-Alder reactions with a variety of dienes. researchgate.net
Cyclopentadiene: This highly reactive diene reacts with 2H-azirine-3-carboxylates and their amide analogues to form the corresponding cycloadducts. umich.eduresearchgate.net These reactions are often used as benchmark reactions to test new catalytic systems or chiral auxiliaries. nih.govresearchgate.net
Furans: The reaction of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate with furan (B31954) yields the corresponding Diels-Alder adduct. capes.gov.br Interestingly, hydrolysis of this adduct leads to a dihydrofuranol through the cleavage of a C-N bond. capes.gov.br The reaction of benzyl 2H-azirine-3-carboxylate with furan also produces a Diels-Alder adduct, which upon hydrolysis, primarily yields a dihydrofuranol. capes.gov.br Furan is noted to be an exception in some cases, yielding an exo-adduct where endo-adducts are typically formed with other dienes. researchgate.net
Butadienes: 2H-azirine-3-carboxylates react with acyclic dienes like 2,3-dimethylbutadiene and trans-piperylene, often requiring extended reaction times at room temperature to afford bicyclic aziridines. researchgate.net The reaction of methyl 2-aryl-2H-azirine-3-carboxylates with 1-acetoxybutadiene has been shown to produce the endo-cycloadduct. researchgate.net
| Diene | Product Type | Additional Notes |
| Cyclopentadiene | Bicyclic aziridine | Commonly used to test stereoselectivity. umich.edunih.govresearchgate.netresearchgate.net |
| Furan | Aziridine adduct | Can lead to dihydrofuranols upon hydrolysis. capes.gov.br May form exo-adducts. researchgate.net |
| Butadienes | Bicyclic aziridine | Reactions can be slow at room temperature. researchgate.net |
1,3-Dipolar Cycloadditions
2H-azirines can undergo formal [3+2] cycloaddition reactions. This reactivity is driven by the energy transfer-catalyzed ring opening of the azirine to form a vinylnitrene intermediate, which can be considered a 1,3-dipole. This intermediate can then react with various dipolarophiles. nih.gov Another pathway involves the cleavage of the C(sp²)–C(sp³) bond to generate a highly reactive aza-allenyl diradical, which can also participate in cycloadditions. nih.gov
Additionally, aziridines, which can be formed from 2H-azirines, are known to participate in 1,3-dipolar cycloaddition reactions. For example, 1-cyclohexyl- and 1-methyl-2-aroyl-3-phenylaziridines react with 1,2,3-triphenylcyclopropene (B100754) to yield 3-azabicyclo[3.1.0]hexanes. rsc.org Although not directly involving this compound, this demonstrates the potential for its derivatives to act as precursors to 1,3-dipoles.
The reaction of tert-butyl azide (B81097) with a germanium(II) cyaphide complex results in the formation of a germanium(II) triazaphosphole complex, showcasing a 1,3-dipolar cycloaddition. nih.gov While this reaction does not directly involve the title compound, it illustrates the general principle of 1,3-dipolar cycloadditions involving azides. nih.govyoutube.com
Reactions with Diazomethane (B1218177)
The reaction of 2H-azirines with diazo compounds can lead to various outcomes depending on the specific substrates and reaction conditions. While direct studies on this compound with diazomethane are not extensively detailed, the reactivity of analogous systems provides significant insight. For instance, the reaction between 2,3-diphenyl-2H-azirine and phenyldiazomethane (B1605601) results in the formation of a stable vinyl azide, 1-azido-1,2,3-triphenylprop-1-ene, in good yield. researchgate.net This transformation suggests a pathway involving the attack of the diazo compound on the C=N bond of the azirine, followed by ring opening and nitrogen extrusion from the diazo adduct. Diazomethane itself is a versatile but hazardous reagent used for methylation and cyclopropanation, prepared from precursors like Diazald®. kiku.dk Another related transformation involves 2-(diazoacetyl)-2H-azirines, which react with tert-butyl nitrite (B80452) to generate azirinyl-substituted nitrile oxides, demonstrating that the diazo functionality can be transformed while preserving the strained azirine ring. researchgate.net
Interception by Azomethine Ylides
Azomethine ylides are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions. The electron-deficient C=N double bond in this compound makes it a potential dipolarophile for reactions with such ylides. While specific examples of its interception by azomethine ylides are not prominently featured, the general reactivity pattern of related systems supports this possibility. For example, azomethine ylides are known to react with various activated alkenes and alkynes. A related asymmetric, decarboxylative [3+2] cyclization occurs between azomethine ylides and chromone-3-carboxylic acids, catalyzed by a Brønsted base, to yield complex pyrrolidine-chromanone hybrids. nih.gov This demonstrates the utility of cycloadditions involving ylides and carboxyl-activated substrates. The formal [3+2] cycloadditions of other aziridine-derived intermediates often proceed through zwitterionic species that are conceptually related to 1,3-dipoles. researchgate.net
Other Cycloaddition Modes and Related Transformations
Formal (3+2)-Cycloaddition Pathways
The formal [3+2]-cycloaddition is a powerful method for constructing five-membered rings, and 2H-azirines are excellent substrates for these transformations. researchgate.net In these reactions, the azirine ring effectively acts as a three-atom component. Various catalytic systems have been developed to facilitate these cycloadditions with a range of coupling partners.
Visible-Light-Promoted Cycloaddition: Under continuous flow and visible-light irradiation, 2H-azirines undergo a formal (3+2)-cycloaddition with enones to produce Δ1-pyrrolines in good yields. nih.gov This method represents a photochemically driven pathway for pyrroline (B1223166) synthesis. nih.gov
Energy Transfer Catalysis: An energy transfer (EnT)-catalyzed process allows for the in-situ generation of strained 2H-azirines from isoxazole-5(4H)-ones, followed by a selective C–C bond cleavage and subsequent formal [3+2] cycloaddition with electrophiles like olefins, imines, and isocyanates. researchgate.netnih.gov This cascade process provides access to highly substituted pyrroline derivatives under mild conditions. nih.gov
Fe(III)-Catalyzed Cycloaddition: In the presence of an Fe(III) catalyst, 2H-azirines couple with β-ketoacids, which serve as enolate equivalents. rsc.org This reaction proceeds via a Mannich/decarboxylative ring-expansion sequence to afford a diverse range of substituted pyrrole (B145914) derivatives in moderate to excellent yields. rsc.org
Table 1: Examples of Formal (3+2)-Cycloaddition Reactions of 2H-Azirines
| Catalyst/Promoter | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| Visible Light | Enones | Δ1-Pyrrolines | nih.gov |
| Iridium Photocatalyst (EnT) | Olefins, Imines, Isocyanates | Pyrrolines | nih.gov |
Ring-Opening Reactions and Rearrangements
Thermal C(2)–N Bond Cleavage and Vinyl Nitrene Formation
One of the most fundamental reactivity pathways for 2H-azirines is the reversible ring-opening to a vinyl nitrene intermediate via cleavage of the C(2)–N bond. This process is often thermally induced. The stability of this compound is limited, and it is typically generated in solution via the thermolysis of tert-butyl 2-azidoacrylate and used immediately. researchgate.netumich.edu The formation of the azirine from the vinyl azide precursor through pyrolysis strongly implies that the reverse reaction—thermal C(2)–N bond cleavage to regenerate the vinyl nitrene—is a readily accessible and key mechanistic pathway. umich.edu This vinyl nitrene intermediate is highly reactive and can be trapped by various reagents or undergo further rearrangements.
Incorporating Azirine Ring Atoms into New Heterocyclic Systems via Ring-Opening/Cycloaddition Sequences
The synthetic utility of this compound is fully realized in sequences where the ring is opened and subsequently participates in a cyclization to form a new, more complex heterocycle. This strategy leverages the high reactivity of the strained ring and the intermediates formed upon its cleavage.
Formation of Thiazoles: A metal-free, Brønsted acid-promoted reaction between 2H-azirines and thioamides leads to the synthesis of 2,4,5-trisubstituted thiazoles. The proposed mechanism involves an acid-catalyzed ring-opening of the azirine, followed by annulation with the thioamide and a subsequent rearrangement to yield the aromatic thiazole (B1198619) ring. rsc.org
Formation of Pyrroles: Catalytic reactions of 2H-azirines with 1,3-dicarbonyl compounds, often using a Nickel(II) catalyst, provide a direct route to highly functionalized pyrroles. researchgate.net This transformation involves the expansion of the three-membered azirine ring into the five-membered pyrrole ring. researchgate.net
Formation of Pyrrolines: As detailed previously, energy transfer catalysis can induce the ring-opening of in situ-generated 2H-azirines to form a reactive diradical intermediate. nih.gov This species readily undergoes cycloaddition with various olefins, incorporating the original azirine atoms into a new five-membered pyrroline ring system. nih.gov
Table 2: Synthesis of New Heterocycles via Azirine Ring-Opening/Cycloaddition
| Reagent | Catalyst/Promoter | Resulting Heterocycle | Reference |
|---|---|---|---|
| Thioamides | HClO₄ (Brønsted Acid) | 2,4,5-Trisubstituted Thiazoles | rsc.org |
| 1,3-Dicarbonyl Compounds | Ni(acac)₂ | Substituted Pyrroles | researchgate.net |
Rearrangement Pathways Leading to Alternative Products
While 2H-azirines are known for participating in cycloaddition reactions, they can also undergo various rearrangement reactions to yield alternative products. These pathways often involve the cleavage of the strained three-membered ring's C-C or C-N bonds, leading to structurally diverse compounds.
One notable rearrangement is the dimerization of 2H-azirine-carboxylates. For instance, heating tert-butyl 2-phenyl-2H-azirine-3-carboxylate in the presence of a tertiary amine like triethylamine (B128534) (NEt₃) can lead to the formation of di-tert-butyl 2,5-diphenylpyrimidine-4,6-dicarboxylate. mdpi.com This unprecedented reaction involves a formal cleavage of the C-C bond in one azirine molecule and the C=N bond in another, ultimately forming a stable pyrimidine (B1678525) ring system. mdpi.com The reaction is sensitive to temperature and requires a base, with stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) accelerating the reaction, albeit sometimes with lower yields. mdpi.com
Another rearrangement pathway occurs following the initial nucleophilic addition to the azirine ring. The addition of certain nucleophiles can form unstable aziridine intermediates that readily undergo ring-opening. For example, the reaction of 3-(azirinyl)acrylates with O- and N-nucleophiles can yield transient aziridines which then experience C-C bond cleavage to afford 2-azabutadienes as the final products. mdpi.com
Hydrolysis of adducts formed from azirines can also lead to rearranged products. In one case, the Diels-Alder adduct of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate and furan, upon hydrolysis, yields a dihydrofuranol via the cleavage of a C-N bond. researchgate.net
Nucleophilic Addition Reactions
The strained C=N double bond in this compound is susceptible to attack by various nucleophiles. These reactions typically result in the formation of functionalized aziridine derivatives.
Addition to the Carbon-Nitrogen Double Bond
The addition of nucleophiles predominantly occurs at the carbon-nitrogen double bond of the 2H-azirine ring system. This reaction opens the double bond and leads to the formation of a saturated, and often more stable, aziridine ring. For example, nucleophiles such as thiols readily add across the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates to produce the corresponding aziridines. capes.gov.brrsc.org Similarly, Grignard reagents like phenylmagnesium bromide have been shown to add to the azirine, yielding functionalized aziridines. researchgate.net The reaction is often diastereoselective, with the nucleophile adding to the less hindered face of the azirine. researchgate.net
Reactions with Various Nucleophiles (e.g., Thiols, Alcohols, Amines)
A range of nucleophiles has been successfully employed in addition reactions with 2H-azirine-3-carboxylates, demonstrating the versatility of this substrate.
Thiols: Thiols, such as thiophenol, react efficiently with 2H-azirine-3-carboxylates to yield stable aziridines. capes.gov.brumich.edu In some cases, the reaction proceeds with high diastereoselectivity, yielding a single diastereomer. researchgate.net
Alcohols: The addition of alcohols to the azirine ring has also been reported. Propargyl alcohol, for instance, adds to methyl 2-aryl-2H-azirine-3-carboxylates to give the corresponding aziridine. capes.gov.brrsc.org
Amines: The reaction of amines with 2H-azirine-3-carboxylates can lead to different outcomes. While some nucleophiles add to form aziridines, primary and secondary aliphatic amines often react differently, resulting in ring-opened products like methyl 3-aminoacrylates. capes.gov.br However, benzylamine (B48309) has been observed to produce a dimer of the original azirine. researchgate.net
The table below summarizes the outcomes of reactions between various nucleophiles and 2H-azirine-3-carboxylate derivatives.
| Nucleophile | Azirine Derivative | Product Type | Reference |
| Thiophenol | Chiral 2H-azirine-3-carboxylate | Aziridine (single diastereomer) | researchgate.net |
| Propargyl alcohol | Methyl 2-aryl-2H-azirine-3-carboxylate | Aziridine | capes.gov.brrsc.org |
| Primary/Secondary Aliphatic Amines | Methyl 2-aryl-2H-azirine-3-carboxylate | Methyl 3-aminoacrylate | capes.gov.br |
| Phenylmagnesium bromide | Chiral 2H-azirine-3-carboxylate | Aziridine | researchgate.net |
| Benzylamine | Chiral 2H-azirine-3-carboxylate | Dimer of azirine | researchgate.net |
| Thiophenol | N,N-disubstituted 2H-azirine-3-carboxamide | Aziridine | umich.edu |
Mechanistic and Computational Investigations
Theoretical Studies on Reaction Mechanisms (e.g., DFT Calculations)
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of reactions involving 2H-azirine carboxylates. These theoretical studies provide insights into reaction barriers, intermediate stabilities, and transition state geometries that are often difficult to probe experimentally.
One area of investigation has been the formation of the 2H-azirine ring itself. The isomerization of isoxazoles to 2H-azirines, often catalyzed by Fe(II), has been studied using DFT. researchgate.net These calculations revealed the formation of an isoxazole-Fe complex, which facilitates the cleavage of the weak N–O bond, followed by a 1,3-cyclization to form the strained azirine ring. researchgate.net
DFT calculations have also been used to explore the dimerization of 2H-azirine-2-carboxylates into pyrimidine-4,6-dicarboxylates in the presence of triethylamine (B128534). clockss.org Initial hypotheses suggested a nucleophilic addition of the amine to the C=N bond. However, quantum chemical calculations (using the rwb97xd/6-311+g(d,p) level of theory) showed that the resulting adduct is highly unstable and would decompose back to the starting materials without a barrier. clockss.org This computational finding redirected the mechanistic investigation toward a more complex pathway involving other intermediates. clockss.org
In the context of photocatalysis, the energy profile for a formal [3 + 2] cycloaddition of a 2H-azirine, generated in-situ, was analyzed by DFT. nih.gov The calculations detailed the energy transfer from the photocatalyst to the azirine, leading to its triplet state. nih.gov Subsequent C–C bond cleavage was shown to be kinetically favored over C–N bond cleavage (ΔG‡ = 3.3 kcal/mol vs. 7.3 kcal/mol), explaining the observed regioselectivity of the reaction. nih.gov
Identification and Characterization of Reactive Intermediates
The reactivity of tert-butyl 2H-azirine-3-carboxylate is dominated by facile ring-opening under thermal or photochemical conditions, leading to a variety of highly reactive intermediates. The specific intermediate formed is highly dependent on the reaction conditions and the substitution pattern of the azirine ring.
The formation of 2H-azirines often proceeds from the thermal decomposition of vinyl azides. rsc.org The synthesis of 2H-azirine-3-carboxamides, for instance, involves the pyrolysis of a 2-azidoacrylamide precursor. rsc.org This decomposition is understood to proceed through the formation of a vinyl nitrene intermediate, which then cyclizes to create the strained three-membered ring. researchgate.net Thermal ring cleavage of the 2H-azirine can also generate vinyl nitrenes, which can then undergo further ring-expansion reactions. researchgate.net
Azomethine ylides, specifically nitrile ylides, are key intermediates in many reactions of 2H-azirines. Photochemical excitation of 2H-azirines typically leads to the cleavage of the C2–C3 bond, which is the weakest bond in the ring, to generate a nitrile ylide. researchgate.netconicet.gov.ar These 1,3-dipoles can then participate in a wide range of cycloaddition reactions. researchgate.net
For example, studies on methyl 3-methyl-2H-azirine-2-carboxylate using matrix-isolation FTIR spectroscopy found that UV irradiation (λ > 235 nm) resulted in C-C bond cleavage to produce a nitrile ylide as a primary photoproduct. scispace.com Similarly, thermal reactions at elevated temperatures can also lead to nitrile ylide formation. The isomerization of 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride at 82 °C proceeds through a 2H-azirine intermediate which, due to the high temperature, undergoes ring opening to a nitrile ylide. researchgate.net
While nitrile ylides are the most common intermediates from photochemical ring-opening, the presence of an electron-withdrawing carboxylate group at the C3 position enables an alternative, unusual pathway. Photolysis of methyl 3-methyl-2H-azirine-2-carboxylate was found to also induce cleavage of the C–N bond, leading to the formation of a methylated ketene (B1206846) imine . conicet.gov.arscispace.com
This C–N bond cleavage is not typical for aliphatic 2H-azirines and is attributed to the methoxycarbonyl substituent, which accelerates intersystem crossing to the triplet (T1) excited state, from which this alternative cleavage pathway becomes accessible. scispace.com The resulting ketene imine can then undergo secondary photochemical reactions such as decarbonylation or decarboxylation. conicet.gov.arscispace.com This dual reactivity highlights the significant influence of the carboxylate substituent on the photochemical behavior of the azirine ring.
Table 1: Reactive Intermediates from 2H-Azirine-3-Carboxylate Derivatives
| Precursor | Conditions | Intermediate | Method of Observation/Study |
| tert-Butyl 2-azidoacrylate | Thermal | Vinyl Nitrene | Inferred from synthesis mechanism rsc.org |
| 2H-Azirine-3-carboxylate | Thermal (High Temp.) | Nitrile Ylide | Product analysis from trapping researchgate.net |
| 2H-Azirine-3-carboxylate | Photochemical (UV) | Nitrile Ylide | Matrix-isolation FTIR scispace.com |
| 2H-Azirine-3-carboxylate | Photochemical (UV) | Ketene Imine | Matrix-isolation FTIR, DFT conicet.gov.arscispace.com |
| 2H-Azirine-3-carboxylate | Energy Transfer | Triplet State Diradical | DFT Calculations, Trapping Expts. nih.gov |
Analysis of Ring Strain and its Contribution to Reactivity
The chemistry of 2H-azirines is fundamentally governed by the significant strain inherent in the three-membered unsaturated ring. researchgate.net This ring strain is a major driving force for reactions that lead to ring-opening or ring expansion. The total ring strain energy for 2H-azirine-2-carboxylates has been calculated to be in the range of 44.6 to 48 kcal/mol. chemrxiv.org This high value explains the compound's propensity to act as a reactive intermediate source.
This inherent strain makes the C=N bond of the azirine highly susceptible to attack by nucleophiles. clockss.org Furthermore, the combination of ring strain and the electronic activation provided by the C3-carboxylate group makes this compound a particularly effective dienophile in Diels-Alder reactions, readily reacting with a variety of dienes at room temperature. nih.gov Energy transfer catalysis provides another avenue to exploit this strain, where the in-situ generation of the azirine is followed by a strain-release-driven cycloaddition, highlighting how the stored energy in the ring can be harnessed for synthetic purposes. nih.gov
Table 2: Calculated Ring Strain Energy of 2H-Azirine Derivatives
| Compound | Computational Method | Calculated Ring Strain (kcal/mol) |
| 2H-Azirine-2-carboxylate | Not Specified | 44.6 - 48 chemrxiv.org |
| Unsubstituted 2H-azirine | MP2/6-31G(d) | 44.6 conicet.gov.ar |
| Unsubstituted 2H-azirine | B3LYP/6-31G(d) | 46.7 conicet.gov.ar |
Synthetic Applications of Tert Butyl 2h Azirine 3 Carboxylate and Its Adducts
Synthesis of Diverse Nitrogen-Containing Heterocycles
The unique reactivity of tert-butyl 2H-azirine-3-carboxylate allows for its conversion into a wide array of nitrogen-containing heterocyclic systems. The ring strain inherent in the azirine ring provides a thermodynamic driving force for ring-opening and cycloaddition reactions, making it a valuable precursor for more complex molecular architectures.
Construction of Bicyclic and Tricyclic Aziridines
Enantiopure 2-substituted 2H-azirine-3-carboxylates, which can be generated from the dehydrochlorination of the corresponding 2-chloroaziridine-2-carboxylates, readily participate in aza Diels-Alder reactions with various dienes. nih.govnih.gov This cycloaddition process provides an efficient route to enantiomerically pure bicyclic and tricyclic aziridine (B145994) carboxylates. nih.gov
For instance, the reaction of crude (-)-16 (a 2H-azirine-3-carboxylate precursor) with dienes such as 2,3-dimethyl-1,3-butadiene, trans-piperylene, or cyclopentadiene (B3395910), in the presence of a hindered base like Hünig's base, yields the corresponding enantiopure bicyclic and tricyclic aziridines (-)-17, (-)-18, and (-)-19 in good yields (46-74% over two steps). nih.gov These reactions typically proceed at room temperature and result in the formation of a single isomer. nih.gov
| Diene | Product | Yield (two steps) |
| 2,3-Dimethyl-1,3-butadiene | (-)-17 | 74% |
| trans-Piperylene | (-)-18 | 46% |
| Cyclopentadiene | (-)-19 | 51% |
Table 1: Aza Diels-Alder reaction of a 2H-azirine-3-carboxylate precursor with various dienes to form bicyclic and tricyclic aziridines. nih.gov
The stereochemistry of the resulting products is dictated by the addition of the diene to the least hindered face of the azirine intermediate. nih.gov This methodology represents a significant advancement in the asymmetric synthesis of complex aziridine structures. nih.gov
Formation of Dihydropyrazole Derivatives
While the provided search results focus on the synthesis of 2H-azirine-2,2-dicarboxylic acids and their conversion to other derivatives, the isomerization of isoxazoles to 2H-azirines is a key synthetic step. beilstein-journals.orgnih.gov This transformation, often catalyzed by iron(II) chloride, proceeds through the formation of an isoxazole-Fe complex, which facilitates the cleavage of the N-O bond and subsequent cyclization to the 2H-azirine. nih.gov Although not directly detailing the formation of dihydropyrazoles from this compound, the chemistry of related 2H-azirines suggests potential pathways. For example, the ring-opening of a 2H-azirine can lead to a nitrile ylide intermediate. beilstein-journals.orgnih.gov Such intermediates are known to undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles to form five-membered rings. While the specific reaction with an alkene to form a dihydropyrazole is not explicitly described for the title compound, it represents a plausible synthetic route based on the established reactivity of 2H-azirines.
Preparation of Functionalized β-Lactams
β-Lactams, characterized by a four-membered azetidin-2-one (B1220530) ring, are crucial structural motifs in many antibiotic agents. The synthesis of functionalized β-lactams can be achieved through various methods, including the [2+2] cycloaddition of ketenes and imines (the Staudinger synthesis). nih.govorganic-chemistry.org While the direct conversion of this compound to β-lactams is not detailed in the provided results, the synthesis of β-lactams from other nitrogen-containing heterocycles, such as aziridines, is well-established. nih.gov For example, the carbonylation of chiral aziridines, catalyzed by rhodium complexes, can yield β-lactams with high stereospecificity. nih.gov Given that this compound is a precursor to chiral aziridines, this provides an indirect but viable pathway to functionalized β-lactams.
Furthermore, the synthesis of β-lactams can be achieved from α-diazo amides through rhodium-catalyzed intramolecular C-H insertion reactions. nih.gov This highlights the diverse synthetic strategies available for constructing the β-lactam ring, some of which could potentially be adapted to utilize intermediates derived from this compound.
Utility as Chiral Building Blocks and Intermediates for Complex Molecule Synthesis
The asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates has been a significant achievement, enabling their use as chiral building blocks in organic synthesis. nih.govnih.gov The enantiopure azirines, generated via dehydrochlorination of chiral 2-chloroaziridine-2-carboxylates, serve as versatile intermediates for the synthesis of other chiral molecules. nih.gov
The ability to introduce chirality at the C2 position of the azirine ring is crucial. This is often achieved through methods involving chiral auxiliaries, such as aryl-sulfinamides. researchgate.net The resulting enantiomerically pure 2H-azirines can then undergo stereoselective reactions, transferring their chirality to the final product.
The application of these chiral azirines in aza Diels-Alder reactions demonstrates their value in constructing complex, stereochemically defined polycyclic systems. nih.gov This highlights the potential of this compound and its derivatives as key intermediates in the total synthesis of natural products and other complex target molecules where control of stereochemistry is paramount. The stability of some 3-amino-2H-azirine derivatives and their ability to be purified via complexation with palladium chloride further underscores their practical utility as chiral building blocks. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2H-azirine-3-carboxylate, and how can reaction conditions be fine-tuned for high yields?
- Methodological Answer : A robust synthesis involves cyclization of pre-functionalized precursors under mild conditions. For example, benzyl-protected derivatives can be synthesized via [3+2] cycloaddition or ring-closing reactions. In one protocol, tert-butyl groups are introduced via nucleophilic substitution using tert-butanol and a base (e.g., KCO) in anhydrous dichloromethane at 0–20°C. Yields exceeding 90% are achievable with precise stoichiometric control of reagents like triphenylphosphine derivatives and monitoring via TLC .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Key techniques include:
- H/C NMR : Distinct signals for the tert-butyl group (e.g., δ 1.27 ppm for H, 28.9 ppm for C) and azirine protons (δ 2.52–5.20 ppm) confirm structure .
- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 262.1443) .
- HPLC-PDA : Assess purity by monitoring UV absorbance at 200–300 nm, typical for conjugated azirines.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Due to its potential reactivity:
- Store in airtight containers at –20°C to prevent decomposition.
- Use explosion-proof equipment in well-ventilated areas, as azirines can undergo exothermic ring-opening.
- Avoid metal catalysts or strong oxidizers unless explicitly required .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the electronic and steric properties of 2H-azirine-3-carboxylates in ring-opening reactions?
- Methodological Answer : The tert-butyl group acts as an electron-donating substituent, stabilizing the azirine ring via hyperconjugation. Steric bulk directs regioselectivity in nucleophilic attacks; e.g., bulky nucleophiles favor attack at the less hindered C2 position. Computational studies (DFT) with explicit solvent models (e.g., CHCl) can predict transition-state geometries .
Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace impurities. Systematic studies should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
